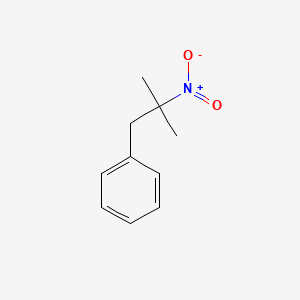
2-Methyl-2-nitro-1-phenylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-nitro-1-phenylpropane, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1.1 Precursor in Drug Synthesis
One of the primary applications of 2-methyl-2-nitro-1-phenylpropane is as a precursor in the synthesis of amphetamines. The compound undergoes reduction to produce 1-phenyl-2-aminopropane, commonly known as amphetamine, which is used in medications such as Adderall for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy .
Table 1: Synthesis Pathways
| Compound | Reaction Type | Conditions | Final Product |
|---|---|---|---|
| This compound | Reduction with lithium aluminum hydride | Anhydrous solvents (e.g., THF) | 1-Phenyl-2-aminopropane (Amphetamine) |
| This compound | Reduction to phenylacetone | Sodium borohydride, hydrolysis | Phenylacetone |
1.2 Development of β2-Adrenergic Receptor Agonists
Recent studies have indicated that derivatives of this compound can be utilized in developing β2-adrenergic receptor agonists for treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). These compounds exhibit bronchodilatory effects, making them valuable in respiratory therapeutics .
Chemical Research Applications
2.1 Reaction Kinetics Studies
The compound has been employed in kinetic studies involving nitrosoalkanes and nitrogen dioxide, contributing to the understanding of reaction mechanisms and pathways in organic chemistry . Such studies are crucial for elucidating the behavior of nitro compounds under various conditions.
Table 2: Reaction Kinetics Insights
| Study Focus | Key Findings | Implications |
|---|---|---|
| Nitroalkanes with nitrogen dioxide | Reaction rates vary significantly based on substituents | Affects design of synthetic routes |
Toxicological Studies
While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies indicate that exposure to high concentrations can lead to severe health effects, including hepatotoxicity and carcinogenicity in animal models . Understanding these toxicological aspects is critical for ensuring safe handling and application in research and industry.
Case Studies
4.1 Synthesis Optimization
A notable case study involved optimizing the synthesis process for derivatives of this compound to improve yields while minimizing toxic byproducts. Researchers developed a novel synthetic route that achieved an overall yield close to 50%, significantly higher than traditional methods .
Propiedades
Número CAS |
34405-43-1 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
(2-methyl-2-nitropropyl)benzene |
InChI |
InChI=1S/C10H13NO2/c1-10(2,11(12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
OJTKLJUNTHGXRY-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=CC=C1)[N+](=O)[O-] |
SMILES canónico |
CC(C)(CC1=CC=CC=C1)[N+](=O)[O-] |
Key on ui other cas no. |
34405-43-1 |
Sinónimos |
2-methyl-2-nitro-1-phenylpropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















